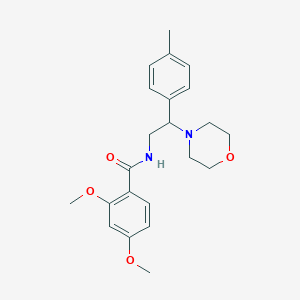

2,4-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

CAS No.: 941940-34-7

Cat. No.: VC6762256

Molecular Formula: C22H28N2O4

Molecular Weight: 384.476

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941940-34-7 |

|---|---|

| Molecular Formula | C22H28N2O4 |

| Molecular Weight | 384.476 |

| IUPAC Name | 2,4-dimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |

| Standard InChI | InChI=1S/C22H28N2O4/c1-16-4-6-17(7-5-16)20(24-10-12-28-13-11-24)15-23-22(25)19-9-8-18(26-2)14-21(19)27-3/h4-9,14,20H,10-13,15H2,1-3H3,(H,23,25) |

| Standard InChI Key | JJKTZZKVMJKTSE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)N3CCOCC3 |

Introduction

2,4-Dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a complex organic compound belonging to the class of substituted benzamides. It features two methoxy groups attached to the benzene ring and a morpholino group linked to a p-tolyl ethyl chain. This compound is identified by the CAS number 941940-34-7 and has a molecular weight of approximately 384.5 g/mol .

Synthesis and Chemical Reactions

The synthesis of 2,4-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves several organic chemistry methods. These methods may include reactions such as amide formation, etherification, and alkylation, depending on the starting materials and desired intermediates. The specific synthesis route can significantly influence the yield and purity of the final compound.

Biological Activity and Potential Applications

While specific biological activity data for 2,4-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is limited, compounds with similar structures have been reported to possess potential therapeutic effects. These effects may include interactions with neurotransmitter receptors or enzymes involved in neurotransmission, potentially leading to psychoactive or therapeutic outcomes.

Comparison with Similar Compounds

Several compounds share structural similarities with 2,4-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide. For example:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 3,4,5-Trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide | C23H30N2O5 | Three methoxy groups | Enhanced solubility and bioavailability |

| 2-Methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide | C22H29N3O2 | One methoxy group and piperazine ring | Different activity profile due to piperazine substitution |

| 4-Methoxy-N-(p-tolyl)benzamide | Not specified | One methoxy group | Simplified structure with fewer substitutions |

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of 2,4-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide. This includes detailed interaction studies with biological targets and comprehensive pharmacokinetic analyses to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume